1-Naphthyl 2-methylbenzoate

Description

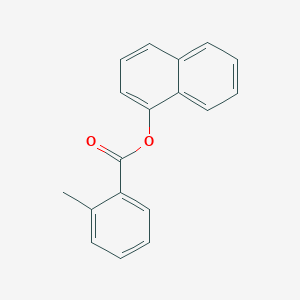

1-Naphthyl 2-methylbenzoate is an aromatic ester featuring a naphthalene ring system (1-naphthyl group) linked via an ester bond to a 2-methylbenzoate moiety. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which influences physicochemical properties such as solubility, transportability, and biological activity. Applications range from enzyme substrates in biochemical assays to intermediates in drug synthesis .

Properties

Molecular Formula |

C18H14O2 |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

naphthalen-1-yl 2-methylbenzoate |

InChI |

InChI=1S/C18H14O2/c1-13-7-2-4-10-15(13)18(19)20-17-12-6-9-14-8-3-5-11-16(14)17/h2-12H,1H3 |

InChI Key |

VPCYMTKCLKOBRD-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)OC2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position: 1-Naphthyl vs. 2-Naphthyl Moieties

The position of the naphthyl group significantly impacts biological activity and transport properties. For example:

- Minimal Projection Area (MPA): 2-Naphthyl derivatives (e.g., VA16–VA20) exhibit a smaller MPA than 1-naphthyl analogs, enhancing cellular transport and glioblastoma activity. At 10 μg/mL, 2-naphthyl compounds VA16 and VA17 showed 56–82.4% cytotoxicity, whereas 1-naphthyl counterparts (VA11, VA12) were inactive .

- Enzyme Inhibition: A 1-naphthyl head group in compound 33 increased chymotryptic inhibitory potency by ~3-fold over phenyl analogs, but the same group in compound 37 reduced potency by 2-fold, highlighting context-dependent effects .

Substituent Effects on the Benzoate Ring

The methyl group at the 2-position of the benzoate influences electronic and steric properties:

- Electrophilic/Nucleophilic Reactivity: Methyl 2-methylbenzoate (M2MB) demonstrates distinct reactivity compared to 3-methyl (M3MB) or nitro/methoxy-substituted analogs (M2NB, M2MOB), affecting its utility in esterification and transesterification reactions .

- Synthetic Versatility: Derivatives like 4-nitrophenyl 2-methylbenzoate and 3-methoxyphenyl 2-methylbenzoate are synthesized in high yields (77–100%), suggesting that the 2-methylbenzoate scaffold is adaptable for diverse applications .

Esterase Susceptibility

1-Naphthyl esters are common substrates for esterases, with activity dependent on the acyl chain length. For instance:

- Chain Length vs. Activity: MT2282 esterase hydrolyzes 1-naphthyl acetate (1-NA), propionate (1-NP), and butyrate (1-NB), with activity increasing with chain length (p < 0.001 for 1-NA vs. 1-NP; p < 0.05 for 1-NP vs. 1-NB) .

Data Tables

Table 1: Cytotoxicity of 1-Naphthyl vs. 2-Naphthyl Derivatives in Glioblastoma Models

| Compound | Naphthyl Position | Cytotoxicity at 10 μg/mL | Reference |

|---|---|---|---|

| VA11 | 1-Naphthyl | Inactive | |

| VA16 | 2-Naphthyl | 56–82.4% |

Table 2: Inhibitory Potency of Head Group Modifications

| Compound | Head Group | Relative Potency vs. Phenyl | Reference |

|---|---|---|---|

| 33 | 1-Naphthyl | ~3-fold increase | |

| 37 | 1-Naphthyl | 2-fold decrease | |

| 36 | 3-Methylsulfonylphenyl | Slight improvement |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Naphthyl 2-methylbenzoate, and how can purity be validated?

- Answer : Synthesis typically involves esterification of 1-naphthol with 2-methylbenzoyl chloride under reflux in anhydrous conditions. For example, analogous procedures (e.g., refluxing with ethanol and potassium hydroxide followed by purification via recrystallization) are detailed in similar ester syntheses . Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Residual solvents should be quantified via GC-MS .

Q. Which analytical methods are recommended for quantifying this compound in biological matrices?

- Answer : LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is optimal for high sensitivity and specificity. Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for separation. Calibration curves should span 1–1000 ng/mL, with deuterated internal standards (e.g., d₆-1-Naphthyl 2-methylbenzoate) to correct for matrix effects . For non-polar matrices (e.g., adipose tissue), solid-phase extraction (SPE) using C18 cartridges is advised .

Q. What are the primary toxicity concerns associated with this compound exposure in laboratory mammals?

- Answer : Subacute oral exposure in rodents (14–28 days) shows hepatic and renal toxicity at ≥50 mg/kg/day, evidenced by elevated ALT/AST and BUN/creatinine levels. Inhalation studies indicate mild respiratory inflammation at 10 ppm . Chronic toxicity data are limited, but genotoxicity assays (Ames test, micronucleus) are negative, suggesting no direct DNA damage .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the enzymatic inhibition profile of this compound?

- Answer : Discrepancies in IC₅₀ values (e.g., 5-LOX inhibition ranging from 1–10 μM) may arise from assay conditions. Standardize protocols:

- Use recombinant human enzymes (vs. tissue homogenates).

- Control for solvent interference (e.g., DMSO ≤0.1%).

- Validate via orthogonal assays (e.g., fluorescence polarization for binding affinity vs. enzymatic activity) .

- Cross-reference with structural analogs (e.g., 1-Naphthyl 3,5-dinitrobenzoate) to confirm specificity .

Q. What experimental designs are optimal for studying the metabolic pathways of this compound in vitro?

- Answer :

- Hepatocyte Incubations : Use primary human hepatocytes (3 donors minimum) with LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation/sulfation) metabolites .

- CYP Inhibition Screening : Test CYP3A4/2D6/2C9 isoforms using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to assess competitive/non-competitive inhibition .

- Data Interpretation : Apply Michaelis-Menten kinetics and Hill coefficients to distinguish allosteric effects .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

- Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses with target enzymes (e.g., 5-LOX, PDB ID: 3V99). Validate with MD simulations (GROMACS) to assess stability over 100 ns .

- QSAR (Quantitative Structure-Activity Relationship) : Develop models using descriptors (logP, polar surface area) to correlate structural features with bioactivity .

- ADMET Prediction : SwissADME or ADMETLab2.0 can forecast bioavailability, BBB penetration, and toxicity liabilities .

Key Research Gaps

- In Vivo Pharmacokinetics : Limited data on oral bioavailability and tissue distribution in non-rodent models (e.g., primates).

- Ecotoxicity : Environmental persistence and aquatic toxicity remain unstudied .

- Synergistic Effects : Potential interactions with co-administered drugs (e.g., NSAIDs) need exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.